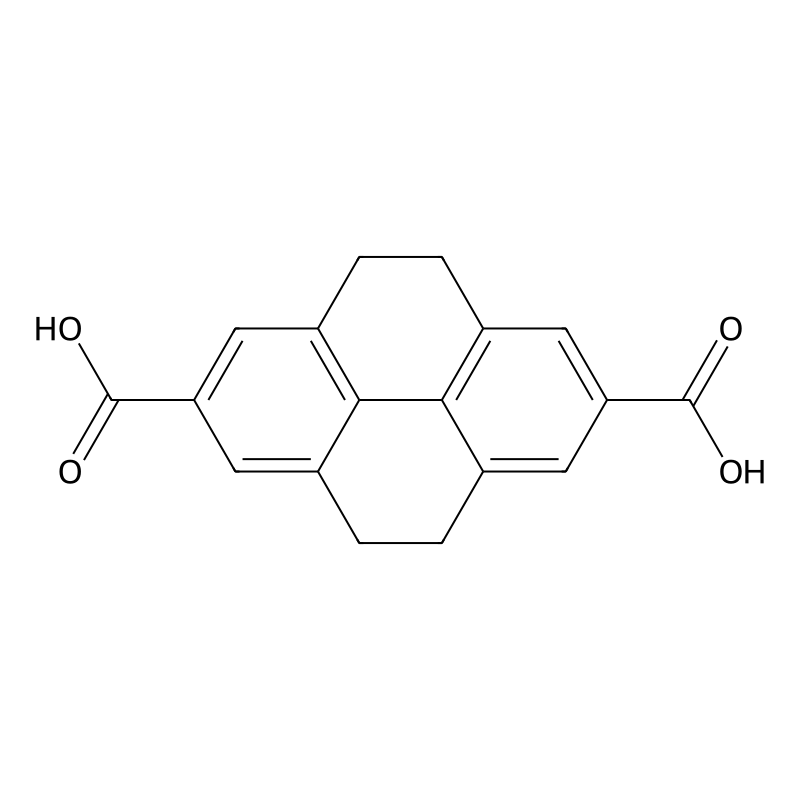2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- is a polycyclic aromatic compound characterized by its unique structure that includes a pyrene moiety with two carboxylic acid groups at the 2 and 7 positions and a tetrahydro modification. Its molecular formula is C18H14O4, and it has a molecular weight of approximately 294.3014 g/mol. The compound exhibits a complex structure that contributes to its chemical reactivity and potential applications in various fields, including materials science and biochemistry .
The chemical behavior of 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- can be understood through its functional groups. The carboxylic acid groups can undergo typical reactions such as:
- Esterification: Reacting with alcohols to form esters.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide.
- Reduction: The compound can be reduced to form alcohols or other derivatives.
Additionally, the presence of the aromatic pyrene structure allows for electrophilic substitution reactions, making it reactive towards various electrophiles .
Research on the biological activity of 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- is limited but suggests potential antioxidant properties due to its polycyclic aromatic structure. Compounds with similar structures often exhibit biological activities such as:
- Anticancer effects: Some derivatives have shown promise in inhibiting cancer cell growth.
- Antimicrobial properties: Related compounds are known for their ability to inhibit bacterial growth.
Further studies are needed to fully elucidate the specific biological activities and mechanisms of action for this compound .
Several synthesis methods have been reported for the preparation of 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-. Common methods include:
- Cyclization reactions: Utilizing precursors that undergo cyclization to form the tetrahydro structure.
- Functional group modifications: Starting from pyrene derivatives and introducing carboxylic acid groups through oxidation or carboxylation processes.
- Multi-step synthetic routes: Combining various organic synthesis techniques to achieve the desired compound.
These methods highlight the complexity involved in synthesizing this compound while maintaining its structural integrity .
2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- has potential applications in:
- Organic electronics: Due to its unique electronic properties.
- Fluorescent materials: Its structural characteristics may allow it to be used in luminescent applications.
- Biological probes: The compound may serve as a scaffold for developing new probes in biochemical research.
Research into its applications is ongoing as scientists explore its utility in various fields .
Interaction studies involving 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- focus on its interactions with biomolecules and other chemical species. These studies typically investigate:
- Binding affinities with proteins or nucleic acids.
- Reactivity with reactive oxygen species, which may influence its antioxidant capabilities.
- Interactions with other small molecules, which can provide insights into its potential therapeutic uses.
Understanding these interactions is crucial for predicting the behavior of the compound in biological systems .
Several compounds share structural similarities with 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Pyrene | C16H10 | Base structure without carboxylic groups |
| Pyrene-2,7-dicarboxylic acid | C18H10O4 | Contains two carboxylic groups |
| 4-Hydroxybenzoic acid | C7H6O3 | Simple aromatic compound with hydroxyl group |
| 1-Hydroxyanthraquinone | C14H8O2 | Contains an anthraquinone structure |
The uniqueness of 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- lies in its combination of the tetrahydro modification alongside two carboxyl functionalities on the pyrene framework. This configuration may enhance its reactivity and potential applications compared to other similar compounds .








